3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine
CAS No.: 1368330-42-0
Cat. No.: VC2875549
Molecular Formula: C8H13N3S
Molecular Weight: 183.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368330-42-0 |
|---|---|
| Molecular Formula | C8H13N3S |
| Molecular Weight | 183.28 g/mol |
| IUPAC Name | 3-(1-methylpyrazol-4-yl)thiomorpholine |
| Standard InChI | InChI=1S/C8H13N3S/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3 |
| Standard InChI Key | IUFIIULJYKCGLR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2CSCCN2 |
| Canonical SMILES | CN1C=C(C=N1)C2CSCCN2 |
Introduction
Chemical Structure and Properties
Structural Information
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine consists of a 1-methyl-1H-pyrazole ring connected at its 4-position to a thiomorpholine ring. This creates a hybrid structure with distinctive chemical and physical properties influenced by both heterocyclic components .
The compound is characterized by the following identifiers:
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Molecular Formula: C8H13N3S
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Molecular Weight: 183.28 g/mol
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CAS Number: 1368330-42-0
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European Community (EC) Number: 100-263-2
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InChI: InChI=1S/C8H13N3S/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3
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InChIKey: IUFIIULJYKCGLR-UHFFFAOYSA-N
The 2D structural representation shows a methylated pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) attached to a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom at the 1 and 4 positions, respectively) .
Physical and Chemical Properties
The compound 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine possesses several noteworthy physical and chemical properties typical of heterocyclic compounds containing both nitrogen and sulfur atoms. The pyrazole portion contributes aromatic character, while the thiomorpholine segment adds flexibility and potential hydrogen bonding capabilities through its secondary amine group .
The presence of both basic nitrogen atoms in the pyrazole ring and the thiomorpholine component likely confers significant basicity to the molecule, making it potentially reactive toward acids to form salts. Additionally, the sulfur atom in the thiomorpholine ring can participate in various reactions including oxidation to form sulfoxides or sulfones .
Spectroscopic Data
Based on computational modeling, 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine exhibits distinctive collision cross section (CCS) values when analyzed through mass spectrometry. These values provide important fingerprinting data for analytical identification and characterization of the compound .
Table 1: Predicted Collision Cross Section Values for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 184.09030 | 139.3 |
| [M+Na]+ | 206.07224 | 150.3 |
| [M+NH4]+ | 201.11684 | 147.9 |
| [M+K]+ | 222.04618 | 144.0 |
| [M-H]- | 182.07574 | 141.2 |
| [M+Na-2H]- | 204.05769 | 144.7 |
| [M]+ | 183.08247 | 141.7 |
| [M]- | 183.08357 | 141.7 |
| Supplier Name | Location | Contact Information |
|---|---|---|
| Ambeed, Inc. | Arlington Heights, Illinois, USA | +1-(630)-580-1088 |
| AiFChem, an XtalPi company | Somerville, Massachusetts, USA | +1-(617)-487-3080 |
| Advanced Technology & Industrial Co., Ltd. | Hong Kong | +852-23902293 |
| BLD Pharmatech Ltd. | Shanghai, China | +86-(21)-61629022 |
| LGC Standards / Toronto Research Chemicals | North York, Ontario, Canada | +1-(416)-665-9696 |
These suppliers specialize in providing research chemicals, building blocks, and intermediates for pharmaceutical research and development. Many offer both small quantities for research purposes and larger amounts for scaled-up applications .
Purchasing Considerations
When sourcing 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine for research purposes, several factors should be considered including purity specifications, certificate of analysis availability, shipping conditions, and regulatory compliance. The compound is primarily supplied as a research chemical, and appropriate handling practices should be observed according to safety guidelines provided by the suppliers .
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine have been reported in chemical literature and databases. A particularly notable derivative is 3-(1-methyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione dihydrochloride (CAS: 1788530-14-2), which features oxidation of the sulfur atom to a sulfone and formation of a dihydrochloride salt .
The structural differences between these compounds include:
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Oxidation state of the sulfur atom (thioether vs. sulfone)
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Salt formation (free base vs. dihydrochloride)
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Molecular weight (183.28 g/mol vs. 251.73 g/mol for the dihydrochloride)
Compounds Containing 1-Methyl-1H-pyrazol-4-yl Group
The 1-methyl-1H-pyrazol-4-yl moiety present in the title compound is a common structural element found in various bioactive molecules and pharmaceutical compounds. Notable examples include:
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SGX-523 (CAS: 1022150-57-7): A c-Met tyrosine kinase inhibitor containing a 1-methyl-1H-pyrazol-4-yl group attached to a triazolopyridazine scaffold. This compound has been investigated for potential antineoplastic activity .
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4-(1-(2-(1-methyl-1H-pyrazol-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine: A complex heterocyclic compound featuring the 1-methyl-1H-pyrazol-4-yl group within a multi-ring system, investigated for potential antimalarial properties .
The presence of this moiety in various bioactive compounds suggests that 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine may possess interesting pharmacological properties worthy of further investigation .
Synthesis Approaches
Related Synthetic Precedents
The search results mention synthetic approaches for related compounds that may provide insights into potential methods for preparing 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine. For instance, document describes a three-component cyclocondensation reaction involving 1,3-diphenylpyrazole-4-carboxaldehyde, which suggests that similar chemistry might be applicable to the synthesis of our target compound .
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